1-(4-chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
Compounds like “1-(4-chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . They are often used in the pharmaceutical industry due to their diverse pharmacological effects .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of these compounds can be elucidated using techniques like single-crystal X-ray diffraction . Theoretical methods like DFT (Density Functional Theory) can also be used to predict the molecular geometry and vibrational frequencies .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and varied. For instance, a simple and effective route was reported for the synthesis of 1,5-fused-1,2,3-triazoles having a piperazine moiety through alkyne–azide 1,3-dipolar cycloaddition of diynes with TMSN3 in the presence of H2O and Ag2CO3 as an efficient catalyst .Scientific Research Applications
Optical Properties and Luminescent Applications
The study of pyrazoloquinoline derivatives, including compounds similar to 1-(4-chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, has shown that these chemicals exhibit significant optical absorption and fluorescence spectra changes when subjected to cyclization or when interacted with different solvents. These properties suggest their potential as candidates for luminescent or electroluminescent applications, where their ability to emit light in the green-yellow range of the visible spectrum can be particularly valuable (Danel et al., 2010).
Fluorescence Sensing and Molecular Sensors
Pyrazoloquinoline chromophores, closely related to the compound , have been utilized as versatile building blocks for constructing brightly fluorescent molecular sensors. These sensors are capable of fluorescence enhancement upon interaction with analytes, making them useful in detecting metal ions and other small inorganic cations. This capability underlines the compound's potential in developing new fluorescence-based sensors for various applications, including environmental monitoring and biochemical assays (Rurack et al., 2002).
Electroluminescence and Photophysical Studies
Further research into derivatives of pyrazoloquinoline has explored their electroluminescence and photophysical behaviors. Introduction of various substituents, including fluorine, has been shown to modify the compound's properties, such as fluorescence quantum efficiency and absorption band position. These modifications enhance the compound's resistance to proton donors and its photophysical stability, making it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Szlachcic & Uchacz, 2018).
Future Directions
The field of heterocyclic compounds is a rapidly evolving area of research with potential applications in various fields including medicine, agriculture, and materials science. Future research may focus on the synthesis of new compounds with improved properties, the development of more efficient synthesis methods, and the exploration of new applications .
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively, which are communicable diseases affecting more than 500 million people worldwide .
Mode of Action
A molecular docking study conducted on lm-ptr1, a protein target in leishmania, justified the potent antileishmanial activity of a similar compound . This suggests that the compound may interact with its targets in a similar manner, leading to changes that inhibit the growth or survival of the pathogens.
Pharmacokinetics
The compound’s potent in vitro and in vivo activities against leishmania and plasmodium suggest that it has suitable pharmacokinetic properties for these applications .
Result of Action
The compound has demonstrated potent activity against Leishmania and Plasmodium. In particular, a similar compound displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, other similar compounds elicited strong inhibition effects against Plasmodium berghei .
Properties
IUPAC Name |
1-(4-chlorophenyl)-8-fluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFN3/c1-14-2-4-15(5-3-14)22-20-13-26-21-11-8-17(25)12-19(21)23(20)28(27-22)18-9-6-16(24)7-10-18/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSKLYAJQQUSDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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